molecular formula C10H6N2O3 B14162890 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-

Cat. No.: B14162890
M. Wt: 202.17 g/mol
InChI Key: DDBAYFVTCDMWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethynyl Group: This step typically involves the use of ethynylating agents under specific conditions.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which regulate cell proliferation, migration, and survival. By inhibiting FGFRs, this compound can disrupt these signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- can be compared with other FGFR inhibitors such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- lies in its specific structural features that confer potent FGFR inhibitory activity, making it a valuable lead compound for further development .

Properties

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

3-ethynyl-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H6N2O3/c1-2-5-7-6(13)3-4-11-9(7)12-8(5)10(14)15/h1,3-4H,(H,14,15)(H2,11,12,13)

InChI Key

DDBAYFVTCDMWKH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(NC2=C1C(=O)C=CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.